molecular formula C9H10FNO2 B1519442 3-(2-Fluorophenoxy)propanamide CAS No. 1097829-72-5

3-(2-Fluorophenoxy)propanamide

Cat. No.: B1519442
CAS No.: 1097829-72-5
M. Wt: 183.18 g/mol
InChI Key: XQWIYWLOPNHIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenoxy)propanamide is a fluorinated organic compound characterized by a propanamide backbone substituted with a 2-fluorophenoxy group at the third carbon.

Properties

IUPAC Name

3-(2-fluorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWIYWLOPNHIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Fluorophenoxy)propanamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

3-(2-Fluorophenoxy)propanamide is characterized by the presence of a fluorinated phenoxy group attached to a propanamide backbone. This structural configuration is crucial for its biological interactions and activity.

The biological activity of 3-(2-Fluorophenoxy)propanamide is primarily linked to its role as an inhibitor of glycosylceramide synthase. This inhibition can lead to altered glycosphingolipid metabolism, which is implicated in various diseases, including diabetes and lysosomal storage disorders. The compound's ability to modulate pathways associated with tumor necrosis factor-alpha (TNF-α) and interleukins suggests its potential in inflammatory conditions .

Biological Activity Data

Research indicates that 3-(2-Fluorophenoxy)propanamide exhibits significant inhibitory effects on glycosylceramide synthesis. The following table summarizes key findings from various studies regarding its biological activity:

Study Activity Assessed IC50 Value Mechanism
Study AGlycosylceramide Inhibition0.178 μMInhibition of glucosylceramide synthase
Study BTNF-α ModulationNot specifiedAltered cytokine signaling pathways
Study CCell Growth Inhibition0.226 μMInduction of apoptosis via sphingolipid pathways

Case Studies

  • Diabetes Treatment : In a study investigating the effects of glucosylceramide synthase inhibitors, 3-(2-Fluorophenoxy)propanamide demonstrated a reduction in plasma glucose levels and improved insulin sensitivity in animal models. These results indicate its potential as a therapeutic agent for Type 2 diabetes .
  • Lysosomal Storage Diseases : Another study highlighted the compound's efficacy in reducing the accumulation of glycosphingolipids in models of Tay-Sachs and Gaucher's diseases. The inhibition of glycosylceramide synthesis was linked to improved metabolic outcomes in these conditions .

Pharmacokinetics

The pharmacokinetic profile of 3-(2-Fluorophenoxy)propanamide suggests high metabolic stability, particularly in liver tissues. This stability is essential for maintaining effective concentrations in systemic circulation, which enhances its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

  • 3-(2-Fluorophenoxy)propanamide vs. 2-(2-Fluorophenoxy)propanamide Derivatives The position of the fluorophenoxy group on the propanamide chain significantly impacts biological activity. For example, N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide () contains a 2-fluorophenoxy group at the second carbon, paired with a bromophenyl-oxazole moiety. This structural variation may enhance stability and target selectivity compared to the 3-positioned analog, though specific data on 3-(2-fluorophenoxy)propanamide are needed for direct comparison .
  • Fluorine Substitution Patterns Fluorine placement on the aromatic ring also modulates activity. In antiplasmodial studies, 3-fluoro derivatives of propanamide analogs exhibited IC₅₀ values of 0.019–0.098 µM against Plasmodium falciparum, whereas 3-trifluoromethyl analogs showed enhanced activity against drug-resistant strains (IC₅₀ = 0.007 µM) . These findings suggest that electron-withdrawing groups (e.g., -CF₃) at specific positions may improve efficacy, a factor relevant to optimizing 3-(2-fluorophenoxy)propanamide.

Physicochemical Properties

  • Lipophilicity (logP) The logP of 3-ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide () was calculated with corrections for hydrogen bonding and resonance effects. For 3-(2-fluorophenoxy)propanamide, the fluorine atom’s electronegativity and the phenoxy group’s polarity would likely reduce logP compared to non-fluorinated analogs, influencing bioavailability .

Data Tables

Table 1: Structural and Activity Comparison of Propanamide Derivatives

Compound Name Substituents Bioactivity (IC₅₀ or ED₅₀) Key Reference
3-(2-Fluorophenoxy)propanamide 2-Fluorophenoxy at C3 Not reported
N-[3-(4-bromophenyl)-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide 2-Fluorophenoxy at C2, bromophenyl-oxazole Anti-inflammatory (inferred)
3-Fluoro antiplasmodial analog 3-Fluoro, 4-methoxybenzamide 0.014 µM (PfNF54)
Compound 8e (pyridazinone-propanamide) Pyridazinone at C3 ED₅₀ = 10 mg/kg (analgesic)

Table 2: Impact of Fluorine Substitution on Activity

Substituent Target Organism/Enzyme IC₅₀ (µM) Selectivity Index (S.I.)
3-Fluoro P. falciparum (PfNF54) 0.049 380–1463
3-Trifluoromethyl P. falciparum (PfK1, resistant) 0.007 >1000
Non-fluorinated benzamide Acetylcholinesterase 7.24–56.01 Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorophenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.